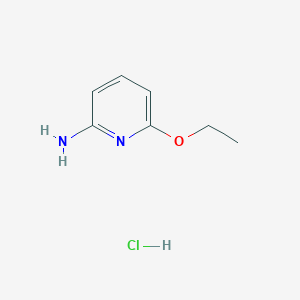
6-Ethoxypyridin-2-amine hydrochloride
Descripción general
Descripción
6-Ethoxypyridin-2-amine hydrochloride is a chemical compound that belongs to the pyridine family. It has a CAS Number of 2044773-29-5 and a molecular weight of 174.63 . The IUPAC name for this compound is 6-ethoxy-2-pyridinamine hydrochloride .
Molecular Structure Analysis
The InChI code for 6-Ethoxypyridin-2-amine hydrochloride is1S/C7H10N2O.ClH/c1-2-10-7-5-3-4-6(8)9-7;/h3-5H,2H2,1H3,(H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
6-Ethoxypyridin-2-amine hydrochloride is a powder at room temperature .Aplicaciones Científicas De Investigación
6-Ethoxypyridin-2-amine hydrochloride is a chemical compound with the CAS Number: 2044773-29-5 . It has a molecular weight of 174.63 . This compound is typically stored at room temperature and it comes in the form of a powder .
While “6-Ethoxypyridin-2-amine hydrochloride” itself may not have specific applications listed in the literature, it’s important to note that it belongs to a class of compounds known as pyridines . Pyridines and their derivatives have a wide range of applications in scientific research. Here are some potential applications based on the properties of pyridines:
-
Pharmaceutical Research
- Pyridines are often used in the development of new pharmaceuticals . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- For example, pyrimidines (a type of pyridine derivative) have been used in the development of anti-inflammatory agents . They have shown inhibitory response versus the expression and activities of certain vital inflammatory mediators .
-
Chemical Synthesis
- Pyridines are also used as building blocks in chemical synthesis . They can act as a base, coordinating to a proton, or as a nucleophile, participating in a variety of reactions .
- “6-Ethoxypyridin-2-amine hydrochloride” could potentially be used in the synthesis of more complex molecules, given its reactivity .
-
Material Science
While “6-Ethoxypyridin-2-amine hydrochloride” itself may not have specific applications listed in the literature, it’s important to note that it belongs to a class of compounds known as pyridines . Pyridines and their derivatives have a wide range of applications in scientific research. Here are some potential applications based on the properties of pyridines:
-
Pharmaceutical Research
- Pyridines are often used in the development of new pharmaceuticals . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- For example, pyrimidines (a type of pyridine derivative) have been used in the development of anti-inflammatory agents . They have shown inhibitory response versus the expression and activities of certain vital inflammatory mediators .
-
Chemical Synthesis
- Pyridines are also used as building blocks in chemical synthesis . They can act as a base, coordinating to a proton, or as a nucleophile, participating in a variety of reactions .
- “6-Ethoxypyridin-2-amine hydrochloride” could potentially be used in the synthesis of more complex molecules, given its reactivity .
-
Material Science
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
6-ethoxypyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-10-7-5-3-4-6(8)9-7;/h3-5H,2H2,1H3,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUGWFGWTDFUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxypyridin-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






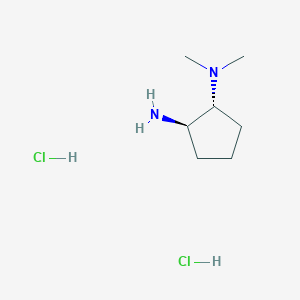



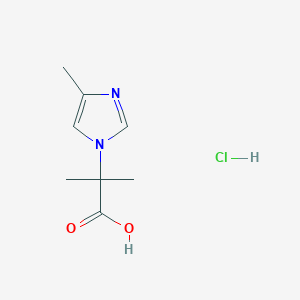
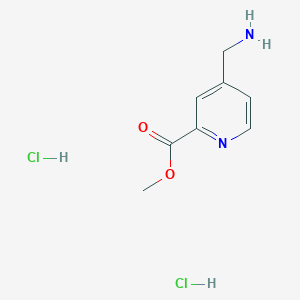
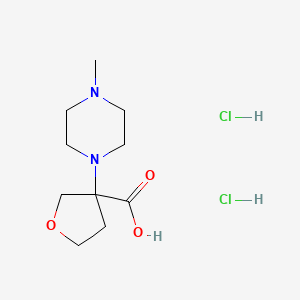
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B1436391.png)


